4-Ethyltetrahydro-2(1H)-pyrimidinone

説明

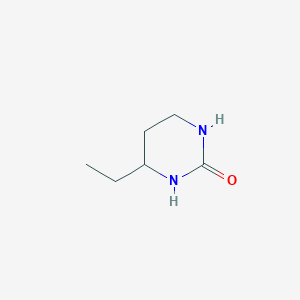

4-Ethyltetrahydro-2(1H)-pyrimidinone is a heterocyclic compound featuring a six-membered pyrimidinone ring with partial saturation (tetrahydro configuration) and an ethyl substituent at the 4-position. The core structure consists of two nitrogen atoms at positions 1 and 3, a carbonyl group at position 2, and hydrogenation at positions 3, 4, 5, and 4. This compound is synthesized via multi-step reactions, often starting from precursors like ethyl cyanoacetate, which undergoes condensation with aldehydes and subsequent cyclization . Its structural features, including the ethyl group and hydrogenation pattern, influence its chemical reactivity, solubility, and biological interactions. Pyrimidinone derivatives are widely explored in medicinal chemistry due to their antimicrobial, anticancer, and enzyme-inhibiting properties .

特性

IUPAC Name |

4-ethyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-3-4-7-6(9)8-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOGXVBPSWOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633399 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185301-89-7 | |

| Record name | 4-Ethyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyltetrahydro-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with diethyl malonate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

4-Ethyltetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives with additional functional groups, while reduction can produce more saturated compounds.

科学的研究の応用

Organic Synthesis

DMPU is widely utilized as a solvent and reagent in organic synthesis due to its unique properties:

- Solvent for N-Alkylation and O-Alkylation : DMPU serves as an effective solvent for the N-alkylation of amines and O-alkylation of aldoses. Its ability to solvate ionic species enhances reaction rates and yields in these transformations .

- Synthesis of Pyrazoles : It is employed in the synthesis of 1-aryl-3,4,5-substituted pyrazoles through cyclocondensation reactions involving arylhydrazine hydrochlorides and 1,3-diketones. This application highlights its role in forming complex heterocyclic compounds .

- Chelating Solvent : DMPU acts as a chelating solvent in trifluoromethylation reactions of halogenated double bonds. This property is particularly useful in synthesizing fluorinated compounds which are valuable in medicinal chemistry .

Pharmaceutical Applications

DMPU has significant implications in the pharmaceutical industry:

- Drug Delivery Systems : Research indicates that DMPU can be incorporated into drug delivery systems where it aids in the controlled release of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with certain drugs enhances their bioavailability and therapeutic efficacy .

- Asymmetric Synthesis : DMPU has been utilized in asymmetric synthesis processes, particularly in the development of enantiomerically pure compounds. Its role as a solvent facilitates reactions that require specific stereochemistry, making it valuable for producing chiral drugs .

Materials Science

In materials science, DMPU contributes to the development of advanced materials:

- Polymer Synthesis : DMPU is used as a solvent in the synthesis of poly(aryl ethers), which are important for producing high-performance polymers with applications in electronics and aerospace industries .

- Ligand for Catalysis : It functions as a ligand in various catalytic reactions, enhancing the selectivity and efficiency of metal-catalyzed transformations. This application is crucial for developing new catalytic systems that can operate under mild conditions .

Case Studies and Research Findings

Several studies have documented the effectiveness of DMPU in various applications:

作用機序

The mechanism of action of 4-Ethyltetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation.

類似化合物との比較

The biological and chemical properties of 4-Ethyltetrahydro-2(1H)-pyrimidinone are best understood in comparison to structurally related pyrimidinones and dihydropyrimidinones. Key differences arise from substituent positions, hydrogenation levels, and functional group substitutions.

Substituent Position and Alkyl Group Variations

- 1-Phenyl-tetrahydro-2(1H)-pyrimidinone (CAS 56535-85-4): This compound has a phenyl group at the 1-position instead of an ethyl group. However, the absence of an ethyl group reduces steric hindrance at the 4-position, altering binding affinity to targets like enzymes or receptors .

- 1-Ethyl-4,6-dimethyl-2(1H)-pyrimidinone: The additional methyl groups at positions 4 and 6 increase steric bulk and electron-donating effects, stabilizing the ring structure. Thermochemical data suggest exothermic behavior during reactions, indicating higher stability compared to non-methylated analogues .

Table 1: Substituent Effects on Pyrimidinone Derivatives

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | 4-Ethyl, tetrahydro | Moderate lipophilicity, balanced reactivity |

| 1-Phenyl-tetrahydro-2(1H)-pyrimidinone | 1-Phenyl, tetrahydro | High lipophilicity, enhanced bioavailability |

| 1-Ethyl-4,6-dimethyl-2(1H)-pyrimidinone | 1-Ethyl, 4,6-dimethyl | Increased stability, exothermic reactions |

Hydrogenation Level and Ring Saturation

- Dihydro Derivatives (e.g., 1-Phenyl-2,3-dihydro-2(1H)-pyrimidinone): Partial saturation at positions 2 and 3 introduces rigidity to the ring, reducing conformational flexibility. This can enhance selectivity for biological targets but may limit binding to flexible active sites .

- 5,6-Diethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone: The thioxo group (C=S) at position 2 replaces the carbonyl oxygen, increasing electrophilicity and altering hydrogen-bonding capabilities. This modification often enhances antimicrobial activity compared to oxo analogues .

Functional Group Modifications

- 1-Methyl-2-thioxotetrahydro-4(1H)-pyrimidinone: The thioxo group at position 2 significantly increases reactivity in nucleophilic substitution reactions. Sulfur’s polarizability also improves interactions with metal ions in enzymatic pathways, making this compound a candidate for metalloenzyme inhibition .

- 2-Hydroxyethyl-4,6-dimethylpyrimidinone: A hydroxyl group at position 2 improves aqueous solubility, which is critical for pharmacokinetics. However, this polar group may reduce blood-brain barrier penetration compared to ethyl or methyl substituents .

Table 2: Functional Group Impact on Bioactivity

| Compound | Functional Group | Biological Implications |

|---|---|---|

| This compound | C=O at position 2 | Broad-spectrum enzyme inhibition |

| 1-Methyl-2-thioxotetrahydro-4(1H)-pyrimidinone | C=S at position 2 | Enhanced antimicrobial activity |

| 2-Hydroxyethyl-4,6-dimethylpyrimidinone | -OH at position 2 | Improved solubility, reduced CNS uptake |

Hybrid and Complex Derivatives

- This hybrid structure demonstrates unique activity in neurological disorders compared to simpler pyrimidinones .

- Ethyl 4-(4-fluorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-tetrahydropyrimidine-5-carboxylate : Fluorine and phenylpiperazine substituents enhance binding to serotonin and dopamine receptors, showcasing how peripheral modifications expand therapeutic applications .

生物活性

4-Ethyltetrahydro-2(1H)-pyrimidinone is a compound that belongs to the class of pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Pyrimidines

Pyrimidines are nitrogen-containing heterocycles that play critical roles in biochemistry as building blocks of nucleic acids (DNA and RNA). Due to their structural diversity, pyrimidines have been extensively studied for their therapeutic potential, exhibiting a wide range of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects .

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 4–8 μg/mL against multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus. This suggests that this compound could potentially be developed into an antimicrobial agent.

2. Anticancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain pyrimidine compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . Specific analogs have been noted for their ability to target cancer cell lines effectively while exhibiting low toxicity to normal cells.

3. Neuroprotective Effects

Emerging evidence suggests that pyrimidine derivatives may possess neuroprotective effects. Compounds structurally related to this compound have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways crucial for microbial growth or cancer cell survival.

- Modulation of Signaling Pathways : These compounds can influence various cellular signaling pathways, leading to altered gene expression and induction of apoptosis in cancer cells.

- Antioxidant Activity : Some studies suggest that pyrimidines can scavenge free radicals, thereby protecting cells from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of pyrimidine derivatives, including those structurally similar to this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, with some compounds displaying potent effects against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several analogs of pyrimidine and tested them against human cancer cell lines. The findings revealed that certain derivatives led to a marked decrease in cell viability through apoptosis induction, suggesting potential applications in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 4-Ethyltetrahydro-2(1H)-pyrimidinone?

A modified Biginelli reaction is commonly employed, utilizing ethyl acetoacetate, urea, and a substituted aldehyde (e.g., 4-ethylbenzaldehyde) in ethanol under reflux. Amino acids (e.g., L-proline) serve as eco-friendly catalysts, with reaction optimization achieved by adjusting solvent polarity and catalyst loading. Workup involves precipitation in ice-cold water and recrystallization for purification .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and ring saturation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and N-H stretches. Mass spectrometry (MS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated in related dihydropyrimidinone analogs .

Q. What biological activities are associated with dihydropyrimidinone derivatives like this compound?

Dihydropyrimidinones exhibit antibacterial and antifungal properties, likely due to interactions with microbial enzymes or membrane proteins. For example, sulfur-containing analogs show enhanced activity against Staphylococcus aureus and Candida albicans. Activity correlates with substituent electronegativity and steric effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Systematic screening of solvents (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst type (e.g., Lewis acids vs. organocatalysts) is essential. Four-component reactions involving arylamines and cyclic diketones may enhance regioselectivity, though competing pathways require kinetic control .

Q. How can contradictions in synthetic data (e.g., variable yields) be resolved?

Comparative studies using identical starting materials under controlled conditions (e.g., inert atmosphere, standardized reagent purity) isolate variables. For example, conflicting reports on amino acid catalyst efficiency (e.g., L-proline vs. L-threonine) may arise from differences in aldehyde reactivity or solvent polarity, necessitating mechanistic probes like Hammett plots .

Q. What computational methods aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies model interactions with biological targets (e.g., bacterial dihydrofolate reductase), guiding rational design of analogs with improved binding affinity .

Q. What green chemistry approaches are viable for synthesizing this compound?

Solvent-free mechanochemical synthesis or water-ethanol mixtures reduce environmental impact. Biocatalysis (e.g., lipases) and recyclable catalysts (e.g., magnetic nanoparticles) enhance sustainability. Lifecycle assessments compare energy inputs and waste generation across methods .

Q. How do structural modifications influence the bioactivity of this compound?

Replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, CF₃) increases antimicrobial potency but may reduce solubility. Thione analogs (C=S vs. C=O) show altered hydrogen-bonding capacity, impacting target selectivity. Quantitative Structure-Activity Relationship (QSAR) models validate these trends .

Q. What mechanistic insights exist for dihydropyrimidinone formation?

Kinetic studies using in-situ IR or NMR spectroscopy identify intermediates (e.g., Knoevenagel adducts). Isotopic labeling (e.g., ¹⁵N-urea) traces nitrogen incorporation. Competing pathways, such as Michael addition vs. cyclocondensation, are probed by varying substrate stoichiometry .

Q. Methodological Notes

-

Synthetic Optimization Table

Parameter Typical Range Impact on Yield/Purity Catalyst Loading 5–10 mol% Higher loading accelerates kinetics but risks by-products Reaction Time 2–6 hours Prolonged heating degrades heat-sensitive aldehydes Solvent Polarity Ethanol (ε = 24.3) Polar aprotic solvents (e.g., DMF) may improve solubility -

Characterization Data

- ¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₂CH₃), 2.4 (q, 2H, CH₂), 3.8 (m, 2H, ring CH₂), 5.1 (s, 1H, NH).

- IR (KBr) : 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。